molecular formula C10H7ClO4 B2974531 6-Chloro-4-oxochroman-2-carboxylic acid CAS No. 52011-76-4

6-Chloro-4-oxochroman-2-carboxylic acid

Cat. No. B2974531
CAS RN: 52011-76-4
M. Wt: 226.61
InChI Key: RJNYIXPGUIVGJT-UHFFFAOYSA-N
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Description

6-Chloro-4-oxochroman-2-carboxylic acid (6-Cl-4-OCA) is an organic compound that is used in a variety of scientific research applications. It is a colorless crystalline solid and has a molecular weight of 180.56 g/mol. 6-Cl-4-OCA is a chiral molecule, meaning that it has two non-superimposable mirror image forms. It is also known as (R)-(-)-6-chloro-4-oxochroman-2-carboxylic acid and (S)-(+)-6-chloro-4-oxochroman-2-carboxylic acid.

Scientific Research Applications

Organic Synthesis Applications

"6-Chloro-4-oxochroman-2-carboxylic acid" and related compounds serve as pivotal intermediates in organic synthesis. For instance, 2,6-Dicarboxypyridinium chlorochromate has been identified as a mild, efficient, and selective reagent for oxidative deprotection of oximes to carbonyl compounds, highlighting its importance in the synthesis of various organic molecules (Hosseinzadeh, Tajbakhsh, & Niaki, 2002). Furthermore, pyridinium chlorochromate catalyzed oxidation of primary alcohols and aldehydes to carboxylic acids showcases the versatility of related compounds in functional group transformations (Hunsen, 2005).

Environmental Applications

In environmental science, chlorochromate compounds have been explored for the degradation of organic pollutants in aqueous media. The electrochemical degradation of chlorophenoxyacetic acids via peroxi-coagulation demonstrates the potential for remediation techniques involving similar chlorochromate structures (Boye, Dieng, & Brillas, 2003). Additionally, the chromate-induced activation of hydrogen peroxide for oxidative degradation of pollutants underlines the role of chromate derivatives in advanced oxidation processes (Bokare & Choi, 2010).

Biochemical Applications

In biochemistry, the study of carboxylic acids and their derivatives, including "this compound," reveals their significance in developing novel fluorescence probes and understanding biochemical pathways. For example, the synthesis of chromone-2-carboxylic acids through a microwave-assisted process has paved the way for the rapid discovery of chromone-based multitarget-directed ligands, indicating the importance of these compounds in drug discovery and biochemical research (Cagide, Oliveira, Reis, & Borges, 2019).

Material Science Applications

In material science, the decarboxylation crosslinking of polyimides illustrates the application of carboxylic acid-containing compounds in enhancing the performance of materials for gas separation, highlighting their role in developing new materials with improved properties (Zhang, Li, & Cao, 2017).

properties

IUPAC Name

6-chloro-4-oxo-2,3-dihydrochromene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,9H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNYIXPGUIVGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60874143
Record name 6-CL-4-KETOCHROMAN-2-CARBOXLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60874143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33607-91-9, 52011-76-4
Record name 6-CL-4-KETOCHROMAN-2-CARBOXLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60874143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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